1-(4-Ethyl-1,3-thiazol-2-yl)ethan-1-amine hydrochloride 1-(4-Ethyl-1,3-thiazol-2-yl)ethan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17738909
InChI: InChI=1S/C7H12N2S.ClH/c1-3-6-4-10-7(9-6)5(2)8;/h4-5H,3,8H2,1-2H3;1H
SMILES:
Molecular Formula: C7H13ClN2S
Molecular Weight: 192.71 g/mol

1-(4-Ethyl-1,3-thiazol-2-yl)ethan-1-amine hydrochloride

CAS No.:

Cat. No.: VC17738909

Molecular Formula: C7H13ClN2S

Molecular Weight: 192.71 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Ethyl-1,3-thiazol-2-yl)ethan-1-amine hydrochloride -

Specification

Molecular Formula C7H13ClN2S
Molecular Weight 192.71 g/mol
IUPAC Name 1-(4-ethyl-1,3-thiazol-2-yl)ethanamine;hydrochloride
Standard InChI InChI=1S/C7H12N2S.ClH/c1-3-6-4-10-7(9-6)5(2)8;/h4-5H,3,8H2,1-2H3;1H
Standard InChI Key UNZSWESDCUSNPM-UHFFFAOYSA-N
Canonical SMILES CCC1=CSC(=N1)C(C)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a thiazole ring—a five-membered heterocycle with one nitrogen and one sulfur atom—substituted at the 4-position with an ethyl group (-CH₂CH₃) and at the 2-position with an ethanamine moiety (-CH₂CH₃NH₂). The hydrochloride salt form enhances its stability and solubility in aqueous media . Key structural identifiers include:

PropertyValueSource
Molecular FormulaC₇H₁₃ClN₂S
Molecular Weight192.71 g/mol
SMILESCCC₁=CSC(=N₁)C(C)N.Cl
InChIKeyUNZSWESDCUSNPM-UHFFFAOYSA-N

The crystal structure remains uncharacterized, but computational models predict a planar thiazole ring with the ethyl and ethanamine groups adopting staggered conformations to minimize steric hindrance .

Spectroscopic Characteristics

  • Infrared (IR) Spectroscopy: Strong absorption bands at 3300–3500 cm⁻¹ (N-H stretch), 2900 cm⁻¹ (C-H aliphatic stretches), and 1600 cm⁻¹ (C=N thiazole ring) .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (D₂O): δ 1.25 (t, 3H, CH₂CH₃), 1.45 (d, 3H, CH₃), 2.85 (q, 2H, CH₂CH₃), 3.30 (m, 1H, CH), 7.15 (s, 1H, thiazole-H) .

    • ¹³C NMR: δ 12.5 (CH₂CH₃), 22.1 (CH₃), 45.8 (CH₂), 115.3 (thiazole-C), 152.4 (C=N) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via a two-step process:

  • Formation of the Thiazole Core: 4-Ethylthiazole is reacted with chloroacetone in the presence of ammonium thiocyanate, yielding 2-acetyl-4-ethylthiazole .

  • Amination and Salt Formation: The ketone group is converted to an amine via reductive amination using sodium cyanoborohydride, followed by treatment with hydrochloric acid to form the hydrochloride salt .

Reaction Scheme:
4-Ethylthiazole+ClCH2COCH3NH4SCN2-Acetyl-4-ethylthiazoleNaBH3CN, HCl1-(4-Ethyl-1,3-thiazol-2-yl)ethan-1-amine hydrochloride\text{4-Ethylthiazole} + \text{ClCH}_2\text{COCH}_3 \xrightarrow{\text{NH}_4\text{SCN}} \text{2-Acetyl-4-ethylthiazole} \xrightarrow{\text{NaBH}_3\text{CN, HCl}} \text{1-(4-Ethyl-1,3-thiazol-2-yl)ethan-1-amine hydrochloride}

Industrial Optimization

Continuous flow reactors are employed to enhance reaction efficiency and scalability. Purification involves recrystallization from ethanol/water mixtures, achieving >98% purity. Annual global production is estimated at 50–100 kg, primarily for preclinical research.

Hazard ClassCategoryPictogram
Skin IrritationCategory 2⚠️
Eye DamageCategory 2A⚠️
Respiratory IrritationCategory 3⚠️

Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory during handling .

Structural Analogs and Structure-Activity Relationships

Analog 1: 1-(4-Ethyl-1,3-thiazol-2-yl)ethan-1-amine Dihydrochloride

This analog (PubChem CID: 121553164) features an additional hydrochloride moiety, enhancing solubility but reducing blood-brain barrier permeability compared to the monohydrochloride form .

Analog 2: 2-(2-Ethyl-1,3-thiazol-4-yl)ethan-1-amine

With the ethyl group at the 2-position (PubChem CID: 28064760), this compound shows weaker antimicrobial activity (MIC = 128 µg/mL for S. aureus) but lower cytotoxicity (IC₅₀ > 500 µg/mL in HEK293 cells) .

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